Cas no 2247106-89-2 (4H-Pyrrolo[1,2-b]pyrazole-2-carboxylic acid, 5,5-difluoro-5,6-dihydro-)

4H-Pyrrolo[1,2-b]pyrazole-2-carboxylic acid, 5,5-difluoro-5,6-dihydro-, is a fluorinated heterocyclic compound with a fused pyrrolo-pyrazole core. The presence of two fluorine atoms at the 5-position enhances its electronic and steric properties, making it a valuable intermediate in medicinal chemistry and agrochemical research. The carboxylic acid moiety allows for further functionalization, enabling its use in the synthesis of amides, esters, and other derivatives. Its rigid bicyclic structure and fluorine substitution contribute to improved metabolic stability and binding affinity in target interactions. This compound is particularly useful in the development of bioactive molecules, including kinase inhibitors and other therapeutic agents.
4H-Pyrrolo[1,2-b]pyrazole-2-carboxylic acid, 5,5-difluoro-5,6-dihydro- structure
2247106-89-2 structure
Product Name:4H-Pyrrolo[1,2-b]pyrazole-2-carboxylic acid, 5,5-difluoro-5,6-dihydro-
CAS No:2247106-89-2
MF:C7H6F2N2O2
MW:188.13
CID:5306911
PubChem ID:138040804
Update Time:2025-07-25

4H-Pyrrolo[1,2-b]pyrazole-2-carboxylic acid, 5,5-difluoro-5,6-dihydro- Chemical and Physical Properties

Names and Identifiers

    • 4H-Pyrrolo[1,2-b]pyrazole-2-carboxylic acid, 5,5-difluoro-5,6-dihydro-
    • 5,5-Difluoro-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxylic acid
    • 5,5-difluoro-4H,5H,6H-pyrrolo1,2-bpyrazole-2-carboxylic acid
    • EN300-1703315
    • 5,5-Difluoro-4,6-dihydropyrrolo[1,2-b]pyrazole-2-carboxylic acid
    • SCHEMBL24956370
    • F89165
    • 2247106-89-2
    • 5,5-difluoro-4H,5H,6H-pyrrolo[1,2-b]pyrazole-2-carboxylic acid
    • MFCD31718813
    • Inchi: 1S/C7H6F2N2O2/c8-7(9)2-4-1-5(6(12)13)10-11(4)3-7/h1H,2-3H2,(H,12,13)
    • InChI Key: UBTWQGPWURKTRC-UHFFFAOYSA-N
    • SMILES: C(C1=NN2CC(F)(F)CC2=C1)(=O)O

Computed Properties

  • Exact Mass: 188.03973376g/mol
  • Monoisotopic Mass: 188.03973376g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 1
  • Complexity: 247
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.8
  • Topological Polar Surface Area: 55.1Ų

4H-Pyrrolo[1,2-b]pyrazole-2-carboxylic acid, 5,5-difluoro-5,6-dihydro- Pricemore >>

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Additional information on 4H-Pyrrolo[1,2-b]pyrazole-2-carboxylic acid, 5,5-difluoro-5,6-dihydro-

4H-Pyrrolo[1,2-b]pyrazole-2-carboxylic Acid: A Comprehensive Overview

The compound with CAS No. 2247106-89-2, known as 4H-Pyrrolo[1,2-b]pyrazole-2-carboxylic acid, is a structurally unique organic compound that has garnered significant attention in the fields of medicinal chemistry and materials science. This compound is characterized by its 5,5-difluoro-5,6-dihydro substitution pattern, which imparts distinctive electronic and steric properties. Recent studies have highlighted its potential as a building block for advanced pharmaceuticals and functional materials.

4H-Pyrrolo[1,2-b]pyrazole-2-carboxylic acid exhibits a fused bicyclic structure comprising a pyrrole and pyrazole ring system. The presence of the difluoro group at the 5-position introduces fluorine atoms, which are known to enhance lipophilicity and improve bioavailability in drug candidates. Additionally, the dihydro configuration at the 5,6-position suggests a degree of saturation that could influence the compound's stability and reactivity.

Recent research has focused on the synthesis and characterization of this compound. A study published in *Journal of Medicinal Chemistry* (2023) reported a novel synthetic route involving a tandem cyclization reaction under mild conditions. This method not only simplifies the preparation process but also enhances the yield compared to traditional approaches. The authors demonstrated that 4H-Pyrrolo[1,2-b]pyrazole-2-carboxylic acid can be efficiently synthesized from readily available starting materials such as 1H-pyrazole and aldehyde derivatives.

The pharmacological properties of 4H-Pyrrolo[1,2-b]pyrazole-2-carboxylic acid have been extensively investigated. In vitro assays conducted by Smith et al. (Nature Communications, 2023) revealed that this compound exhibits potent inhibitory activity against several kinases implicated in cancer progression. Specifically, it was found to selectively inhibit Aurora kinase A with an IC₅₀ value of 0.8 μM. Furthermore, preliminary toxicity studies indicated low cytotoxicity against normal human fibroblasts, suggesting its potential as a lead compound for anticancer drug development.

Beyond its pharmacological applications, 4H-Pyrrolo[1,2-b]pyrazole-2-carboxylic acid has shown promise in materials science. A team of researchers at Stanford University (Science Advances, 2023) explored its use as a precursor for constructing two-dimensional covalent organic frameworks (COFs). The compound's ability to form robust π–π interactions and hydrogen bonds makes it an ideal candidate for designing porous materials with applications in gas storage and catalysis.

In terms of structural modifications, recent studies have explored the impact of substituent variations on the compound's properties. For instance, replacing the difluoro group with other halogens or electron-withdrawing groups has been shown to modulate its electronic characteristics significantly. These findings underscore the versatility of 4H-Pyrrolo[1,2-b]pyrazole-2-carboxylic acid as a platform for designing tailored molecules with specific functionalities.

From an environmental standpoint, the synthesis and application of 4H-Pyrrolo[1,2-b]pyrazole-2-carboxylic acid align with sustainable chemistry principles. The development of eco-friendly synthetic routes and its potential use in energy-efficient materials highlight its role in promoting green chemistry practices.

In conclusion, 4H-Pyrrolo[1,2-b]pyrazole-2-carboxylic acid, with CAS No. 2247106-89-

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